N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide
Description
N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a quinazolinone core substituted with a phenyl group at position 4 and a sulfanyl-acetamide moiety at position 2. Its molecular formula is C₂₂H₁₄F₂N₄OS, with a molecular weight of 428.44 g/mol . The compound’s structural complexity arises from the fusion of the quinazoline ring system and the sulfanyl linkage, which may influence its intermolecular interactions (e.g., hydrogen bonding) and pharmacological properties .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3OS/c23-15-10-11-19(17(24)12-15)25-20(28)13-29-22-26-18-9-5-4-8-16(18)21(27-22)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYABIVACHMNWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a synthetic compound that belongs to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A 2,4-difluorophenyl group.
- A quinazoline core substituted with a sulfanyl group.
- An acetamide functional group.
This structural configuration is believed to contribute to its biological efficacy.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest in the G0/G1 phase. A study involving various quinazoline derivatives demonstrated that certain compounds displayed higher cytotoxicity than standard chemotherapeutic agents like adriamycin against HeLa cells .
2. Anti-inflammatory Effects
Quinazoline derivatives have also been investigated for their anti-inflammatory properties. Compounds synthesized from the quinazoline framework have shown promise in reducing inflammation markers in animal models. For example, derivatives were evaluated for their ability to inhibit inflammatory responses, with some demonstrating significant activity compared to controls .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to active sites on enzymes, thereby inhibiting their activity.
- Receptor Modulation : Acting as agonists or antagonists at specific receptors involved in tumor progression and inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antitumor | Induces apoptosis; cell cycle arrest | |
| Anti-inflammatory | Reduces inflammation markers | |
| Enzyme Inhibition | Inhibits specific enzymes involved in cancer |
Case Studies
Several studies have focused on the biological evaluation of quinazoline derivatives:
- Cytotoxicity Study : A series of quinazoline derivatives were tested against five human tumor cell lines. One compound exhibited superior cytotoxicity compared to adriamycin, indicating the potential of these compounds in cancer therapy .
- Anti-inflammatory Assessment : In vivo studies demonstrated that certain derivatives significantly reduced edema in animal models, suggesting potential therapeutic applications in inflammatory diseases .
- Mechanistic Insights : Further investigations into the molecular interactions revealed that these compounds might modulate signaling pathways critical for tumor growth and inflammation .
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide, have been recognized for their potential as anticancer agents. Research indicates that compounds with quinazoline moieties exhibit inhibitory effects on various cancer cell lines.
Table 1: Anticancer Activity of Quinazoline Derivatives
The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer models, making it a candidate for further development in cancer therapy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Studies suggest that derivatives of quinazoline can exert significant antibacterial effects.
Table 2: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.5 | |
| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Escherichia coli | 1.0 |
These findings indicate the potential of this compound as an antimicrobial agent, particularly against Gram-positive bacteria.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in disease pathways.
Table 3: Binding Affinity of Quinazoline Derivatives
| Compound Name | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| This compound | VEGF RTK | -9.5 | |
| 5-(2-amino-4-oxo-3-phenylquinazolin-6-yl)-N-(2,4-difluorophenyl) | PARP | -8.7 |
The docking results suggest that these compounds can effectively inhibit key enzymes and receptors involved in tumor growth and progression.
Case Studies and Clinical Implications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Quinazolinone vs. Triazole Derivatives
- Triazole Analogues: N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (): Replacing quinazolinone with a triazole ring reduces aromaticity but introduces conformational flexibility. The bromophenyl group may improve halogen bonding in target interactions. WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) (): This auxin-like compound shares the acetamide-triazole scaffold but lacks the fluorophenyl group. Its activity in plant growth regulation contrasts with the target compound’s underexplored biological roles.
Pyrimidine and Thiazolidinone Derivatives
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): The diaminopyrimidine core facilitates hydrogen bonding, as confirmed by crystal structure analysis (mean C–C bond length = 0.004 Å, R factor = 0.038). This contrasts with the quinazolinone’s fused ring system, which may limit rotational freedom .
Substituent Effects on Bioactivity
Fluorophenyl vs. Chlorophenyl/Iodophenyl Groups
- Target Compound : The 2,4-difluorophenyl group balances electronegativity and lipophilicity, which may optimize membrane permeability .
- 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (): The bulky iodine atom in this analogue increases molecular weight (MW = 389.2 g/mol) and may sterically hinder target binding compared to fluorine’s smaller van der Waals radius .
- N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Chlorine’s electron-withdrawing effect enhances stability but reduces solubility compared to fluorine .
Sulfanyl Linker Modifications
- N-(2,4-difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide (): Replacing the sulfanyl group with a sulfonyl-piperidine moiety increases polarity (MW = 388.46 g/mol) and may alter pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
